molecular formula C9H10BNO3 B1503780 (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid CAS No. 376584-81-5

(1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid

Cat. No.: B1503780
CAS No.: 376584-81-5
M. Wt: 190.99 g/mol
InChI Key: WBRWWAFNHQVTDM-UHFFFAOYSA-N
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Description

(1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid: is a boronic acid derivative of 1-oxo-1,2,3,4-tetrahydroisoquinoline. Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid typically involves the following steps:

  • Formation of 1,2,3,4-tetrahydroisoquinoline: : This can be achieved through the Pomeranz-Fritsch cyclization reaction, which involves the cyclization of benzaldehyde derivatives with amines.

  • Oxidation: : The resulting tetrahydroisoquinoline is then oxidized to form 1-oxo-1,2,3,4-tetrahydroisoquinoline.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized versions of the above synthetic routes, with a focus on scalability and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

(1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid: can undergo a variety of chemical reactions, including:

  • Oxidation: : Further oxidation can lead to the formation of quinone derivatives.

  • Reduction: : Reduction reactions can yield the corresponding tetrahydroisoquinoline derivatives.

  • Substitution: : The boronic acid group can be substituted with various nucleophiles, leading to a wide range of products.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and manganese dioxide.

  • Reduction: : Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: : Nucleophiles such as phenols and amines can be used, often in the presence of a base.

Major Products Formed

  • Quinone Derivatives: : Resulting from further oxidation.

  • Tetrahydroisoquinoline Derivatives: : Resulting from reduction.

  • Substituted Boronic Acids: : Resulting from nucleophilic substitution reactions.

Scientific Research Applications

(1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid: has several scientific research applications:

  • Chemistry: : It is used in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, to form carbon-carbon bonds.

  • Biology: : It can be used as a building block in the synthesis of biologically active molecules.

  • Industry: : It is used in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid exerts its effects involves its ability to form stable boronic esters and boronic acids, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with biological macromolecules or serves as a precursor in synthetic pathways.

Comparison with Similar Compounds

(1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid: is unique due to its specific structural features and reactivity. Similar compounds include:

  • 1,2,3,4-Tetrahydroisoquinoline: : Lacks the oxo and boronic acid groups.

  • Boronic Acid Derivatives: : Other boronic acids with different substituents.

  • Quinoline Derivatives: : Similar ring structures but without the boronic acid group.

These compounds differ in their reactivity and applications, highlighting the uniqueness of This compound .

Properties

IUPAC Name

(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO3/c12-9-8-2-1-7(10(13)14)5-6(8)3-4-11-9/h1-2,5,13-14H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRWWAFNHQVTDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C(=O)NCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678618
Record name (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376584-81-5
Record name (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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